Fluoran

Description

Structure

3D Structure

Properties

CAS No. |

596-24-7 |

|---|---|

Molecular Formula |

C20H12O3 |

Molecular Weight |

300.3 g/mol |

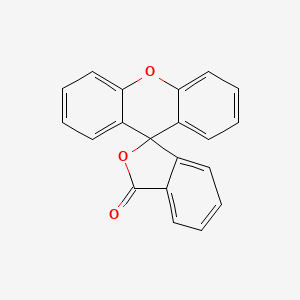

IUPAC Name |

spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H12O3/c21-19-13-7-1-2-8-14(13)20(23-19)15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h1-12H |

InChI Key |

FWQHNLCNFPYBCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC=C4OC5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC=C4OC5=CC=CC=C35 |

Other CAS No. |

596-24-7 |

Synonyms |

fluoran |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Protocols for Novel Fluoran Leuco Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for novel fluoran leuco dyes, which are of significant interest for applications ranging from thermochromic and photochromic materials to advanced biological imaging and drug delivery systems. This document details the synthetic pathways for producing red, black, and yellow/orange this compound leuco dyes, supported by experimental procedures, quantitative data, and visual diagrams of the core chemical processes.

Synthesis of Red-Absorbing this compound Leuco Dyes

The synthesis of novel red-absorbing this compound leuco dyes, exemplified by compounds LD01 and LD02, leverages modern cross-coupling methodologies to achieve extended π-conjugation, which is crucial for red-shifted absorption. The general strategy involves the construction of a benzo[a]this compound scaffold followed by palladium-catalyzed cross-coupling reactions.[1][2]

Synthetic Pathway Overview

The synthesis of the red-absorbing this compound leuco dye LD01 is a multi-step process that begins with the synthesis of a benzo[a]this compound intermediate, which is then functionalized via a Buchwald-Hartwig amination.[1][2] The synthesis of LD02 follows a similar strategy but employs a Suzuki-Miyaura coupling to introduce a different aromatic moiety.[1][2]

References

Whitepaper: A Technical Guide to the Computational Screening of Fluoran Dye Candidates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluoran dyes are a versatile class of leuco dyes, compounds that can switch between a colorless (leuco) and a colored state. This property makes them invaluable in a range of applications, including thermal paper, textiles, and biological imaging.[1][2][3] The traditional process of discovering new dyes with specific spectral properties is often time-consuming and resource-intensive. Computational screening, leveraging quantum chemistry methods, has emerged as a powerful strategy to accelerate this process.[1][4] This guide provides an in-depth overview of a robust workflow for the in silico design and screening of novel this compound dye candidates, validated by experimental synthesis and characterization. The core of this approach is an automated simulation protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) that enables the high-throughput evaluation of thousands of potential dye structures, significantly streamlining the development of new materials.[1][2]

The this compound Dye Switching Mechanism

This compound dyes are structurally based on a spiro[isobenzofuran-1,9'-xanthen]-3-one core.[5][6] Their ability to change color is rooted in a reversible structural transformation. In the colorless "leuco" state, the molecule has a closed lactone ring, which isolates the chromophore's π-system. The introduction of an acidic environment or another electron acceptor triggers the opening of this lactone ring.[1][2] This ring-opening extends the conjugated π-system, forming a quinoidal structure that absorbs light in the visible spectrum, thus appearing colored.[1]

Caption: Reversible switching mechanism of a this compound leuco dye.

Computational Screening Workflow

An efficient strategy for discovering novel this compound dyes is a multi-step computational screening process designed to evaluate large libraries of candidate molecules. This workflow systematically funnels thousands of potential structures down to a few promising candidates for synthesis.[1][2] The synergy between simulation and experimentation is crucial, forming an iterative cycle of design, prediction, synthesis, and validation.[1]

Caption: High-throughput computational screening and design workflow.

Key Methodologies

A. Combinatorial Library Generation: The process begins by defining a core molecular scaffold, such as the robust benzo[a]this compound structure.[1][2] A virtual library is then generated by systematically adding various electron-donating and electron-withdrawing groups at different positions on the scaffold. This combinatorial approach allows for the creation of a vast and diverse chemical space for exploration, with studies successfully evaluating over 1600 candidate structures.[1]

B. Quantum Chemistry Simulations: The simulation protocol relies on Density Functional Theory (DFT) for optimizing the molecular geometries of the dye candidates and Time-Dependent DFT (TD-DFT) to predict their UV-Vis absorption spectra.[1][7][8] To better simulate real-world conditions, an implicit solvent model like the Conductor-like Screening Model (COSMO) is included in the TD-DFT calculations.[1][2] The primary figure of merit in the screening is the predicted maximum absorption wavelength (λmax) of the dye's colored form.[1]

C. Two-Step Screening Protocol: To manage the computational cost of screening a large library, a two-step approach is employed:[1][2]

-

Coarse Screening: All generated structures undergo an initial, faster calculation with a lower level of theory to quickly eliminate candidates that do not meet basic criteria.

-

Fine Screening: Candidates that pass the initial filter are then subjected to a more computationally intensive and accurate simulation, providing a more reliable prediction of their spectral properties.

Experimental Protocols & Validation

Computational predictions must be anchored by empirical data. A crucial step is to validate the chosen simulation protocol against a set of commercially available this compound dyes before screening novel candidates.[1]

Protocol Validation

Methodology: The UV-Vis absorption spectra of seven commercial leuco dyes were simulated using the developed TD-DFT protocol. Experimental spectra were recorded for the same dyes under standardized conditions.

-

Sample Preparation: Dyes were dissolved in methyl ethyl ketone (MEK) to a concentration of 10-5 M.

-

Color Activation: The colored state was induced by adding 1.0% (v:v) trifluoroacetic acid (TFA).

-

Instrumentation: A standard UV-Vis spectrophotometer was used to record the absorption spectra.

Results: The simulations consistently predicted the absorption maxima, though with a systematic underestimation. The calculated λmax values were typically blue-shifted by 50-80 nm compared to the experimental results.[1][2] This consistent, predictable offset allows for reliable ranking and selection of novel candidates.

Table 1: Comparison of Simulated vs. Experimental Absorption Maxima (λmax) for Commercial Dyes

| Dye ID | Simulated λmax (nm) | Experimental λmax (nm) | Δ (Exp. - Sim.) (nm) |

| CD-01 | 525 | 580 | 55 |

| CD-02 | 530 | 595 | 65 |

| CD-03 | 430, 670 | 450, 590 | 20, -80 |

| CD-04 | 505 | 560 | 55 |

| CD-05 | 510 | 575 | 65 |

| CD-06 | 540 | 600 | 60 |

| CD-07 | 550 | 610 | 60 |

| Data derived from published studies for illustrative purposes.[1][2] |

Synthesis and Characterization of Novel Candidates

Based on the screening of over 1600 candidates, two promising structures, designated LD01 and LD02, were selected for synthesis.[1][9]

A. Synthesis Protocol (Example: LD01): A four-step synthesis route was employed for LD01.[2]

-

Hydrolysis: Fluorescein was partially hydrolyzed under alkaline conditions to yield dihydroxybenzoylbenzoic acid.

-

Condensation: The resulting building block was reacted with naphthol to provide the core benzo[a]this compound structure.

-

Triflate Conversion: The remaining hydroxyl group was converted to the corresponding triflate.

-

Final Coupling: The desired functional groups were introduced via a final coupling reaction.

B. Characterization Protocol:

-

Structural Confirmation: The final synthesized products were characterized using standard analytical techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (1D and 2D NMR).

-

Optoelectronic Characterization: The UV-Vis absorption spectra of LD01 and LD02 were recorded in both their leuco and colored forms using the same protocol as for the commercial dyes (10-5 M in MEK with 1% TFA).[1][2]

Results: From In Silico Prediction to Experimental Reality

The experimental characterization of the newly synthesized dyes, LD01 and LD02, confirmed the predictive power of the computational screening workflow. The predicted differences in absorption maxima and relative intensity between the two dyes were mirrored in the experimental results.[1][2]

Table 2: Comparison of Predicted vs. Experimental Data for Synthesized Dyes LD01 and LD02

| Dye ID | Predicted λmax (nm) | Experimental λmax (nm) | Δ (Exp. - Sim.) (nm) | Predicted Oscillator Strength (a.u.) |

| LD01 | 554 | ~604 | ~50 | 1.47 |

| LD02 | 558 | ~608 | ~50 | 0.84 |

| Data sourced from Deichmann et al., ACS Omega, 2024.[1][2][10] |

The TD-DFT simulations predicted the absorption maximum for LD01 at 554 nm and for LD02 at 558 nm.[1][2] Experimentally, the absorption maxima were observed with a redshift of approximately 50 nm, which is consistent with the validation results.[1] Furthermore, the simulation correctly predicted that LD01 would have a significantly higher oscillator strength (intensity) than LD02.[2]

Conclusion and Outlook

The integration of a high-throughput computational screening workflow with targeted experimental synthesis provides a highly effective paradigm for the development of novel this compound dyes. This synergistic approach allows for the rapid in silico evaluation of vast chemical libraries, minimizing the need for laborious and unnecessary synthesis.[1][2] The DFT/TD-DFT-based protocol has demonstrated its ability to reliably predict the spectral properties of this compound dyes, guiding the selection of candidates with desired characteristics. This methodology not only accelerates the discovery of new materials for traditional applications but also opens avenues for designing highly specialized dyes for advanced fields like drug development and non-invasive bioimaging.[4]

References

- 1. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The Chemistry of this compound Leuco Dyes | Semantic Scholar [semanticscholar.org]

- 7. TDDFT | Rowan [rowansci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermochromic Properties of Fluoran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic properties of fluoran compounds, a class of leuco dyes widely utilized in various applications, including smart materials and indicators. This document details the underlying chemical mechanisms, presents quantitative data on their performance, and offers detailed experimental protocols for their synthesis and characterization.

Core Principles of Thermochromism in this compound Compounds

The thermochromism observed in this compound-based systems is a reversible phenomenon driven by a temperature-dependent equilibrium between two distinct molecular forms: a colored, open-ring zwitterionic structure and a colorless, closed-ring lactone structure.[1] This transition is facilitated by a three-component system typically comprising the this compound dye (color former), a color developer, and a solvent.[2][3]

-

Color Former: A this compound leuco dye, which in its neutral state, possesses a lactone ring. This ring isolates the chromophore, rendering the compound colorless.[1]

-

Color Developer: An acidic compound, such as a phenol or a carboxylic acid (e.g., Bisphenol A, alkyl gallates), which protonates the this compound dye, inducing the opening of the lactone ring.[2][4]

-

Solvent: A polar, high-melting-point organic solvent, often a long-chain alcohol or ester (e.g., 1-hexadecanol, methyl stearate), which acts as the medium for the interaction between the color former and the developer.[5] The melting and solidification of the solvent matrix at specific temperatures drive the color change.

At temperatures below the solvent's melting point, the developer and the this compound dye are in close proximity, allowing for proton transfer and the formation of the colored, open-ring structure. As the temperature rises to the melting point of the solvent, the solvent molecules solvate the developer, disrupting the interaction with the dye. This leads to the reformation of the colorless, closed-ring lactone form.[2]

Quantitative Data on this compound-Based Thermochromic Systems

The thermochromic properties of this compound systems, particularly the transition temperature and the color intensity, are highly dependent on the specific combination of the this compound dye, developer, and solvent used. The following tables summarize key quantitative data for representative this compound compounds and systems.

| This compound Dye Derivative | Color of Open Form | λmax (nm) of Colored Form | Solvent | Reference |

| Crystal Violet Lactone (CVL) | Violet-Blue | ~590 | Various | [6] |

| 2-Anilino-3-methyl-6-(N-ethyl-N-isopentylamino)this compound | Black | - | - | [7] |

| 2-Anilino-6-dibutylamino-3-methylthis compound | Black | - | - | [5][8] |

| Benzo[a]this compound Derivative (LD01) | Red | 604 | Methyl Ethyl Ketone (with TFA) | [6][9] |

| Benzo[a]this compound Derivative (LD02) | Red | 608 | Methyl Ethyl Ketone (with TFA) | [6][9] |

| 6′-(Diethylamino)-1′,2′-benzothis compound | Pink | ~525 | 4-Alkylbenzoic Acids | [10] |

Table 1: Spectroscopic Properties of Selected this compound Dyes.

| This compound Dye | Developer | Solvent | Color Change | Transition Temperature (°C) | Reference |

| Crystal Violet Lactone | Bisphenol A | 1-Hexadecanol | Blue to Colorless | ~50 | [11] |

| 2-Anilino-6-dibutylamino-3-methylthis compound | Bisphenol A | 1-Hexadecanol | Black to Colorless | - | [5] |

| 1,2-benzo-6-diethylamino fluorane | - | Melamine formaldehyde resin | Yellow to Colorless | 31 | [11] |

| This compound Dye (ODB-2) | Bisphenol A | Stearyl alcohol | - | 65 | [4] |

| 6′-(Diethylamino)-1′,2′-benzothis compound | 4-Alkylbenzoic Acids | - | Pink to White | ~105 | [10] |

Table 2: Transition Temperatures of Selected this compound-Based Thermochromic Systems.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of thermochromic this compound systems. The following sections provide step-by-step protocols for key experimental procedures.

Synthesis of a Representative this compound Dye: 2-Anilino-6-dibutylamino-3-methylthis compound

This protocol is based on established patent literature.[8][12]

Materials:

-

2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid

-

4-methoxy-2-methyldiphenylamine

-

Concentrated sulfuric acid (96% or higher)

-

Toluene

-

Sodium hydroxide solution (e.g., 28.8%)

-

Activated carbon

-

Activated clay

-

Ice

Procedure:

-

Condensation Reaction:

-

In a reaction vessel, slowly dissolve 2-(4'-dibutylamino-2'-hydroxybenzoyl)benzoic acid and 1 to 1.2 molar equivalents of 4-methoxy-2-methyldiphenylamine in concentrated sulfuric acid at a temperature between 0-30 °C.

-

Stir the reaction mixture at this temperature for a specified duration (e.g., 1 hour).

-

-

Precipitation:

-

Pour the reaction mixture into ice water to precipitate the phthalide intermediate.

-

Filter the precipitate and wash thoroughly with water.

-

-

Cyclization:

-

Transfer the resulting paste into toluene.

-

Gradually add sodium hydroxide solution to neutralize the mixture.

-

Heat the mixture to 80-100 °C and maintain for 1-3 hours to effect ring closure.

-

-

Purification:

-

After cyclization, adjust the alkali concentration and separate the organic layer.

-

Add activated carbon and activated clay to the organic layer and stir at an elevated temperature (e.g., 85 °C) for 30 minutes.

-

Filter the hot solution to remove the adsorbents.

-

Concentrate the filtrate and cool to crystallize the final product, 2-anilino-6-dibutylamino-3-methylthis compound.

-

Collect the crystals by filtration and dry. The melting point of the high-quality product is in the range of 179-186 °C.[8][12]

-

Characterization of Thermochromic Properties

References

- 1. researchgate.net [researchgate.net]

- 2. harricksci.com [harricksci.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. 2-Anilino-6-dibutylamino-3-methylthis compound: Overview, Applications in Light-Driven Phase Change Materials System and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. JPH06306300A - Production of 2-anilino-3-methyl-6-dibutylamino-fluoran - Google Patents [patents.google.com]

- 8. Buy 2-Anilino-6-dibutylamino-3-methylthis compound | 89331-94-2 [smolecule.com]

- 9. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovative use of liquid crystalline acids as color developers in leuco dye-based temperature sensors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01867B [pubs.rsc.org]

- 11. Preparation and Performance of Thermochromic and Self-Repairing Dual Function Paint Film with Lac Resin Microcapsules and Fluorane Microcapsules [mdpi.com]

- 12. JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminothis compound - Google Patents [patents.google.com]

The Dance of Light and Color: An In-depth Technical Guide to the Photochromic Behavior of Fluoran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoran derivatives, a fascinating class of leuco dyes, have garnered significant attention for their ability to undergo reversible color changes upon exposure to light. This phenomenon, known as photochromism, involves a light-induced transformation between a colorless "closed" lactone form and a vibrantly colored "open" zwitterionic form. This unique characteristic positions them as promising candidates for a wide array of applications, ranging from smart materials and high-resolution imaging to advanced photopharmacology and targeted drug delivery systems.

This technical guide provides a comprehensive exploration of the photochromic behavior of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the fundamental principles, experimental methodologies, and potential applications of these versatile molecules. We will delve into the quantitative aspects of their photochromic performance, provide detailed experimental protocols for their characterization, and visualize the underlying molecular mechanisms.

Core Principles of Photochromism in this compound Derivatives

The photochromism of this compound derivatives is fundamentally a reversible unimolecular reaction involving the cleavage and formation of a C-O bond within a spirolactone ring system.

-

The Colorless State (Closed Form): In the absence of UV irradiation, this compound derivatives exist in a thermodynamically stable, colorless, or faintly colored state. In this form, the molecule possesses a spirolactone structure, where a central spiro carbon atom is shared between a furanone ring and a xanthene moiety. This structure effectively isolates the chromophoric systems, resulting in minimal absorption in the visible region of the electromagnetic spectrum.

-

The Colored State (Open Form): Upon irradiation with ultraviolet (UV) light, the this compound molecule absorbs a photon, leading to the heterolytic cleavage of the C-O bond in the lactone ring. This ring-opening event results in the formation of a highly conjugated, planar, zwitterionic merocyanine-like structure. This extended π-electron system is a strong chromophore, leading to intense absorption of visible light and, consequently, a distinct color.

-

Reversion to the Colorless State: The colored open form is typically thermally unstable and will spontaneously revert to the more stable colorless closed form in the dark. This process, known as thermal fading or decoloration, can also be accelerated by irradiation with visible light in some cases. The kinetics of this thermal fading are a critical parameter for many applications.

Quantitative Analysis of Photochromic Performance

The efficiency and characteristics of the photochromic behavior of this compound derivatives can be quantified by several key parameters. Understanding these parameters is crucial for selecting or designing molecules for specific applications.

| This compound Derivative | Solvent | λmax (Closed) (nm) | λmax (Open) (nm) | Molar Extinction Coefficient (ε) of Open Form (M⁻¹cm⁻¹) | Photo-coloration Quantum Yield (Φc) | Thermal Fading Rate Constant (k) (s⁻¹) |

| LD01 | MEK | < 350 | 610 | 1.1 x 10⁴ | Data not available | Data not available |

| LD02 | MEK | < 350 | 608 | 1.4 x 10⁴ | Data not available | Data not available |

| Note: Data for LD01 and LD02 is derived from a study on red-absorbing this compound leuco dyes.[1] The photo-coloration in this specific study was induced by acidification, which mimics the electronic state of the photo-induced open form. Comprehensive photo-induced quantitative data for a wide range of this compound derivatives remains an active area of research. |

Experimental Protocols

Accurate characterization of the photochromic properties of this compound derivatives is essential for their development and application. The following are detailed methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general approach is the condensation reaction between a substituted 2-(4-dialkylaminobenzoyl)benzoic acid and a substituted phenol in the presence of a dehydrating agent like sulfuric acid or polyphosphoric acid.

Example Synthesis of a Generic this compound Derivative:

-

Preparation of the Benzoylbenzoic Acid Intermediate: React a substituted N,N-dialkylaniline with phthalic anhydride in an inert solvent to yield the corresponding 2-(4-dialkylaminobenzoyl)benzoic acid.

-

Condensation Reaction: A mixture of the benzoylbenzoic acid derivative and a substituted phenol is heated in the presence of a dehydrating agent (e.g., concentrated sulfuric acid).

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired this compound derivative.

UV-Vis Spectroscopic Analysis of Photochromism

UV-Vis spectroscopy is the primary technique used to monitor the reversible color change in photochromic compounds.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

UV lamp (e.g., 365 nm)

-

Visible light source (for decoloration studies, if applicable)

-

Spectroscopic grade solvent (e.g., acetonitrile, toluene, ethanol)

-

Solution of the this compound derivative of known concentration

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.5-1.5 in the colored state to ensure adherence to the Beer-Lambert law.

-

Initial Spectrum (Closed Form): Record the absorption spectrum of the solution before UV irradiation. This will show the absorption profile of the colorless, closed form, which is typically in the UV region.

-

Photo-coloration: Irradiate the solution in the cuvette with a UV lamp at a specific wavelength (e.g., 365 nm) for a defined period.

-

Spectrum of the Colored Form: Immediately after irradiation, record the absorption spectrum. A new, strong absorption band in the visible region should be observed, corresponding to the open, colored form.

-

Thermal Fading Kinetics: Monitor the decrease in the absorbance of the visible band over time in the dark at a constant temperature. Record spectra at regular intervals until the visible absorption band disappears or reaches a steady state. The rate of this decay can be used to determine the thermal fading rate constant.

-

Photo-decoloration (Optional): If the open form is sensitive to visible light, irradiate the colored solution with a visible light source and monitor the decrease in the visible absorption band.

Determination of Photo-coloration Quantum Yield

The quantum yield for photo-coloration (Φc) quantifies the efficiency of the light-induced conversion from the closed to the open form. It is defined as the number of molecules converted to the colored form per photon absorbed. A common method for its determination is the relative method using a well-characterized actinometer.

Procedure:

-

Actinometry: Determine the photon flux of the UV light source using a chemical actinometer (e.g., ferrioxalate for UV radiation).

-

Sample Irradiation: Irradiate the this compound derivative solution under the same conditions as the actinometer for a known period.

-

Spectroscopic Monitoring: Determine the change in concentration of the colored form immediately after irradiation using UV-Vis spectroscopy and the Beer-Lambert law (A = εcl).

-

Calculation: The quantum yield can be calculated using the following formula: Φc = (moles of colored form generated) / (moles of photons absorbed)

Signaling Pathways and Mechanistic Visualization

The photochromic transformation of this compound derivatives can be visualized as a dynamic equilibrium between two distinct molecular states. This process is governed by the principles of photochemistry and can be represented through signaling pathway diagrams.

Caption: Reversible photoisomerization of a this compound derivative.

The computational screening of this compound derivatives has emerged as a powerful tool to predict their photochromic properties before their synthesis. This workflow significantly accelerates the discovery of new molecules with desired characteristics.

Caption: Computational screening workflow for novel this compound dyes.[1][2]

Applications in Drug Development

The ability to control the structure and properties of this compound derivatives with light opens up exciting possibilities in the field of drug development, particularly in the realm of photopharmacology and controlled drug delivery.

Photocontrolled Drug Release

Photochromic this compound derivatives can be integrated into drug delivery systems to enable on-demand release of therapeutic agents. The light-induced structural change from a nonpolar, closed form to a polar, open form can be harnessed to trigger the release of an encapsulated drug from a nanocarrier, such as a liposome or a polymeric micelle.

Caption: Light-triggered drug release from a this compound-containing nanocarrier.

Photopharmacology

In photopharmacology, the biological activity of a drug is controlled by light. A bioactive molecule can be "caged" with a photochromic this compound derivative, rendering it inactive. Upon irradiation with a specific wavelength of light, the this compound moiety undergoes a conformational change, releasing the active drug at the desired site and time, thereby minimizing off-target effects. While this concept has been more extensively explored with other photochromic systems like spiropyrans, the fundamental principles are applicable to this compound derivatives and represent a promising avenue for future research.

Conclusion

The photochromic behavior of this compound derivatives offers a rich and dynamic area of study with profound implications for materials science and medicine. Their reversible, light-induced color change, governed by the elegant mechanism of lactone ring-opening and closing, provides a powerful tool for the development of "smart" systems. Through a synergistic approach combining rational molecular design, detailed experimental characterization, and advanced computational modeling, the full potential of these remarkable molecules can be unlocked. For researchers and professionals in drug development, this compound derivatives present a novel platform for creating next-generation therapies with enhanced precision and control, ultimately paving the way for more effective and targeted treatments.

References

The Inner Workings of Color: A Technical Guide to Spirolactone Ring Opening in Fluoran Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of spirolactone ring opening in fluoran dyes, a process critical to their function in a wide array of applications, from thermal paper to advanced biological imaging. This document provides a comprehensive overview of the acid-catalyzed, photo-induced, and thermo-induced mechanisms, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of these versatile chromogenic compounds.

The Core Mechanism: A Reversible Transformation

This compound dyes are a class of leuco dyes, meaning they can exist in a colorless (leuco) state and a colored state.[1][2] This remarkable transformation is governed by the reversible opening and closing of a spirolactone ring within their molecular structure.[1][2] In its closed, non-planar, spirocyclic form, the π-electron system of the dye is interrupted, rendering it colorless.[3] Upon stimulation by acid, light, or heat, the spirolactone ring cleaves, leading to a planar, conjugated quinoidal structure that absorbs light in the visible spectrum, resulting in the appearance of color.[1][2][4] The equilibrium between the closed and open forms is influenced by various factors, including the specific substituents on the this compound backbone, the solvent polarity, and the presence of developers.[5][6][7]

Triggers for Transformation: Mechanisms of Ring Opening

The transition from the colorless to the colored state in this compound dyes can be initiated by several external stimuli. Understanding these mechanisms is key to harnessing their properties for specific applications.

Acid-Catalyzed Ring Opening (Halochromism)

The most common mechanism for inducing color in this compound dyes is through the action of an acid.[1][2] In an acidic environment, a proton attacks the ester oxygen of the lactone ring, promoting its cleavage.[8][9][10] This process generates a highly conjugated and planar zwitterionic or cationic species, which is responsible for the dye's vibrant color.[1][2] The equilibrium of this reaction is pH-dependent, and the color can be reversed by the addition of a base, which neutralizes the acid and favors the reformation of the colorless spirolactone.[1][2] This acid-catalyzed mechanism is the cornerstone of applications like carbonless copy paper and thermal printing, where an acidic developer material triggers the color change.[6]

Below is a diagram illustrating the acid-catalyzed ring-opening pathway.

Caption: Acid-catalyzed spirolactone ring opening in this compound dyes.

Photo-Induced Ring Opening (Photochromism)

Certain this compound dyes exhibit photochromism, the ability to change color upon exposure to light.[11] Irradiation with ultraviolet (UV) light can provide the energy required to induce the cleavage of the C-O bond in the spirolactone ring, leading to the formation of the colored, open-ring isomer.[11] This process is often reversible, with the colored form reverting to the colorless state either thermally or upon exposure to visible light of a different wavelength. The efficiency of this photo-induced ring opening is quantified by the quantum yield, which represents the number of ring-opening events per photon absorbed.

The following diagram depicts the photo-induced ring-opening process.

References

- 1. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure Analysis of a Coloring and Decoloring Unsymmetrical this compound Dye by Carbon-13 Nuclear Magnetic Resonance Method [jstage.jst.go.jp]

- 4. General Synthetic Method for Si-Fluoresceins and Si-Rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects on the turn-on kinetics of rhodamine-based fluorescent pH probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. DFT/TD-DFT study to decipher the fluoride induced ring opening process of spiropyran - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cellular Investigation: An In-depth Guide to Fluoran-Based Molecular Probes

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and quantify cellular processes in real-time is paramount to advancing our understanding of biology and accelerating drug discovery. In recent years, fluoran-based molecular probes have emerged as a powerful class of tools for this purpose. Their unique photophysical properties, particularly the switchable fluorescence between a colorless, non-fluorescent spirolactone form and a colorful, fluorescent open form, make them highly adaptable for the design of "turn-on" probes for a wide array of biological analytes and parameters. This technical guide provides a comprehensive overview of the core principles, design strategies, and applications of novel this compound-based molecular probes, complete with detailed experimental protocols and quantitative data to empower researchers in their endeavors.

Core Principles of this compound-Based Probes

The fluorescence of this compound dyes is governed by the equilibrium between a closed spirolactone ring and an open, zwitterionic, quinonoid structure. In the closed form, the π-conjugation of the xanthene core is interrupted, rendering the molecule colorless and non-fluorescent. The introduction of a recognition moiety that can selectively interact with a target analyte can trigger the ring-opening, leading to a significant increase in fluorescence intensity. This "off-on" switching mechanism is the cornerstone of the design of highly sensitive and selective this compound-based probes.

Design Strategies and Applications

The versatility of the this compound scaffold allows for the rational design of probes for a diverse range of biological targets by modifying the spirolactone ring with specific recognition units.

Probes for Intracellular Viscosity

Intracellular viscosity is a critical parameter that influences cellular processes such as protein diffusion, organelle transport, and enzymatic reactions. This compound-based molecular rotors are designed to exhibit viscosity-dependent fluorescence. In low-viscosity environments, intramolecular rotation around a single bond provides a non-radiative decay pathway, quenching fluorescence. In viscous environments, this rotation is restricted, leading to a significant enhancement in fluorescence quantum yield.

Probes for Metal Ions

Metal ions are essential for a myriad of biological functions, and their dysregulation is associated with numerous diseases. This compound-based probes for metal ions incorporate a chelating agent that selectively binds to the target ion. This binding event disrupts the spirolactone equilibrium, inducing the ring-opening and a subsequent fluorescence response.

Probes for pH

Intracellular pH is a tightly regulated parameter that is crucial for cellular homeostasis. This compound-based pH probes are designed with acidic or basic moieties that undergo protonation or deprotonation in response to pH changes. These protonation events modulate the electronic properties of the recognition group, thereby influencing the spirolactone ring-opening and fluorescence emission.

Probes for Enzyme Activity

Enzymes are key regulators of biological pathways, and their aberrant activity is a hallmark of many diseases. This compound-based probes for enzyme activity are designed with a substrate for the target enzyme. Enzymatic cleavage of the substrate triggers a cascade of reactions that ultimately leads to the opening of the spirolactone ring and the generation of a fluorescent signal.

Quantitative Data Summary

The following tables summarize the key quantitative photophysical and sensing properties of selected, recently developed this compound-based molecular probes.

| Probe Name | Target Analyte | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Detection Limit (LOD) | Reference |

| Lyso-Fl | Viscosity | 550 | 575 | N/A | N/A | N/A | [1] |

| FLACu | Cu²⁺ | 530 | 555 | N/A | N/A | 35.4 nM | [2] |

| LD01 | H⁺ (Acid) | ~350 (leuco) / 604 (colored) | N/A | N/A | ~2.2 x 10⁴ (colored) | N/A | [3][4][5] |

| LD02 | H⁺ (Acid) | ~350 (leuco) / 608 (colored) | N/A | N/A | ~1.4 x 10⁴ (colored) | N/A | [3][4][5] |

N/A: Data not available in the cited sources.

Visualizing the Mechanisms and Workflows

To facilitate a deeper understanding of the principles and applications of this compound-based probes, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.

Caption: General mechanism of a this compound-based "off-on" fluorescent probe.

Caption: A typical experimental workflow for using this compound-based probes in live cell imaging.

Caption: Signaling pathway of caspase-3 activation and its detection by a this compound-based probe.[6][7][8][9][10][11][12][13][14][15][16][17][18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of this compound-based molecular probes.

Synthesis of a this compound-Based Viscosity Probe (Lyso-Fl)[1]

-

Materials: Spirolactone this compound dye (Rhodamine B derivative), ethanol, concentrated sulfuric acid, dichloromethane (DCM), sodium bicarbonate, anhydrous sodium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve the spirolactone this compound dye in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product, Lyso-Fl.

-

-

Characterization: The structure of the synthesized probe is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for Live Cell Imaging with this compound-Based Probes

-

Cell Culture:

-

Culture the desired cell line (e.g., HeLa cells) in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells on a glass-bottom dish suitable for fluorescence microscopy and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a stock solution of the this compound-based probe in dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in a serum-free medium to the desired final concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.

-

-

Analyte Treatment (if applicable):

-

After probe loading, wash the cells with PBS to remove the excess probe.

-

Treat the cells with the specific analyte of interest (e.g., a solution of Cu²⁺ ions or a drug to induce apoptosis) for the desired time.

-

-

Fluorescence Imaging:

-

Mount the glass-bottom dish on the stage of a confocal laser scanning microscope or a wide-field fluorescence microscope.

-

Excite the cells with a laser or lamp at the appropriate excitation wavelength for the probe.

-

Collect the fluorescence emission at the specified wavelength range.

-

Acquire images at different time points to monitor dynamic changes.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity in specific regions of interest (e.g., individual cells or organelles).

-

Normalize the fluorescence intensity to a control or baseline to determine the fold change in response to the analyte.

-

Conclusion

This compound-based molecular probes represent a significant advancement in the field of cellular imaging and analysis. Their inherent "off-on" switching mechanism, coupled with the tunability of their recognition moieties, allows for the development of highly specific and sensitive probes for a wide range of biological targets. This technical guide has provided a comprehensive overview of the core principles, design strategies, and practical applications of these powerful tools. By providing detailed experimental protocols and quantitative data, we aim to equip researchers, scientists, and drug development professionals with the knowledge and resources necessary to harness the full potential of this compound-based probes in their research and discovery efforts. The continued development and application of these innovative probes will undoubtedly shed new light on the intricate workings of the cell and pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Multiple Transport Pathways for Mediating Intracellular pH Homeostasis: The Contribution of H+/ion Exchangers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A this compound-Based Cu2+-Selective Fluorescent Probe and its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. emulatebio.com [emulatebio.com]

- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 14. An optimized activity-based probe for the study of caspase-6 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Unveiling the Electronic and Spectral Landscape of Fluorans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic and spectral characteristics of fluoran dyes. These fascinating molecules, known for their reversible color-changing properties, are pivotal in a range of applications, from thermal paper and cosmetics to advanced drug delivery and bio-imaging. This document provides a comprehensive overview of their structure-property relationships, detailed experimental protocols for their characterization, and a summary of key quantitative data to facilitate comparative analysis.

The Core Principle: The Lactone Ring-Opening Mechanism

The remarkable electronic and spectral properties of fluorans are fundamentally governed by a reversible equilibrium between a colorless, non-fluorescent "closed" lactone form and a colored, often fluorescent, "open" zwitterionic form.[1][2] This transformation is typically triggered by external stimuli such as protons (acidic environment), heat, or electrical potential.[2][3]

In the closed state, the central carbon atom of the spirolactone system possesses sp3 hybridization, which isolates the electron systems of the xanthene and benzene rings, resulting in absorption in the UV region and a lack of color.[2] Upon interaction with a developer (e.g., an acid), the lactone ring opens, leading to sp2 hybridization of the central carbon. This planarization extends the π-conjugated system across the molecule, causing a significant bathochromic shift in the absorption spectrum into the visible range, thus rendering the compound colored.[2] This process is outlined in the diagram below.

Caption: Reversible lactone ring-opening mechanism in this compound dyes.

Quantitative Spectral and Electronic Data

The following table summarizes key quantitative data for a selection of this compound derivatives, providing a comparative overview of their electronic and spectral properties.

| This compound Derivative | Solvent/Condition | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Quantum Yield (Φ) | Redox Potential (V) | Reference |

| LD01 (Red-Absorbing) | MEK + 1% TFA | 604 | 2.2 x 10⁴ | - | - | - | [4] |

| LD02 (Red-Absorbing) | MEK + 1% TFA | 608 | 1.4 x 10⁴ | - | - | - | [4] |

| Protonated this compound | H₂SO₄/PC | - | - | Green Emission | 0.76 | - | [3] |

| Quinazolinone-substituted fluorans | Various | Colorless (develop color with electron acceptors) | - | - | - | - | [5] |

| tert-Butyl substituted fluorans | Methyl Stearate/1-dodecanol | Varies (thermochromic) | - | - | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the electronic and spectral properties of fluorans.

Synthesis of this compound Dyes

The synthesis of this compound dyes typically involves the condensation of a 2-(4-amino-2-hydroxybenzoyl)benzoic acid derivative with a substituted phenol or aniline in the presence of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid.[7] The general workflow is depicted below.

References

- 1. An investigative study of electrochemical induced fluorescence for fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. US7294724B2 - Process for manufacture of this compound dyes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Red-Absorbing Fluoran Leuco Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of red-absorbing fluoran leuco dyes. These molecules are of significant interest due to their ability to switch from a colorless (leuco) state to a colored state, with absorption in the red region of the visible spectrum (approximately 600-700 nm). This property makes them valuable for a range of applications, including in biological imaging, diagnostics, and smart materials.

Core Concepts of this compound Leuco Dyes

This compound leuco dyes are a class of organic compounds that exhibit a reversible color-change mechanism.[1] In their colorless state, they exist in a closed-lactone form.[1] Upon exposure to an acidic environment, the lactone ring opens, leading to the formation of a highly conjugated quinoidal structure.[1][2] This extension of the π-conjugated system results in a significant bathochromic shift, causing the molecule to absorb light at longer wavelengths and appear colored.[1][2] The process is reversible; the removal of the acidic stimulus allows the lactone ring to close, returning the dye to its colorless state.[1][3]

The general mechanism for the color change in this compound leuco dyes is depicted below.

Design and Screening of Red-Absorbing this compound Leuco Dyes

The development of red-absorbing this compound leuco dyes is often facilitated by computational screening to identify promising molecular candidates before undertaking extensive synthetic work.[1][4] This approach saves time and resources by predicting the spectroscopic properties of virtual compounds.[1] A typical computational workflow involves the combinatorial generation of candidate structures followed by quantum chemical simulations to predict their UV-Vis absorption spectra.[1][2]

A generalized workflow for the computational screening and experimental validation of novel leuco dyes is outlined below.

Synthesis of Red-Absorbing this compound Leuco Dyes

The synthesis of red-absorbing this compound leuco dyes often involves multi-step reaction sequences. A common strategy is to build upon a robust scaffold, such as benzo[a]this compound, and introduce specific functional groups that promote a redshift in the absorption spectrum.[1] The introduction of indoline moieties, for example, has been shown to be effective in achieving red-absorbing properties.[1][2]

Key reactions in the synthesis of these dyes include condensation reactions to form the this compound core, followed by cross-coupling reactions, such as Buchwald-Hartwig and Suzuki couplings, to introduce desired substituents.[1][2]

A representative synthetic route for a red-absorbing this compound leuco dye, designated as LD01, is presented below.[2] This five-step synthesis involves the creation of a benzo[a]this compound intermediate, which is then functionalized via a Buchwald-Hartwig cross-coupling reaction.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and characterization of red-absorbing this compound leuco dyes. The following sections provide generalized methodologies for the key synthetic and analytical procedures.

-

Reaction Setup: A mixture of dihydroxybenzoylbenzoic acid (2) and a naphthol derivative is heated in a suitable solvent, such as methane sulfonic acid, under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 80-120 °C for several hours.

-

Workup: After cooling to room temperature, the reaction mixture is poured into an ice/water mixture. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude benzo[a]this compound product.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Reaction Setup: To a solution of the triflated or halogenated benzo[a]this compound intermediate in an appropriate solvent (e.g., toluene, dioxane), the amine (e.g., indoline), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are added.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80-110 °C for several hours to overnight.

-

Workup: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound leuco dye.

-

Sample Preparation: A stock solution of the synthesized leuco dye is prepared in a suitable organic solvent, such as methyl ethyl ketone (MEK), at a concentration of approximately 10⁻³ M. A working solution of 10⁻⁵ M is then prepared by dilution.[1][2]

-

Measurement of the Leuco State: The UV-Vis absorption spectrum of the 10⁻⁵ M solution is recorded to characterize the colorless (leuco) state of the dye.[1][2]

-

Measurement of the Colored State: To induce color formation, an acid, such as trifluoroacetic acid (TFA), is added to the cuvette containing the leuco dye solution (e.g., 1% v/v).[1][2] The UV-Vis absorption spectrum is then recorded to determine the absorption maximum (λmax) and molar extinction coefficient (ε) of the colored form.[1][2]

Quantitative Data

The spectroscopic properties of red-absorbing this compound leuco dyes are critical for their application. The table below summarizes the key quantitative data for two representative dyes, LD01 and LD02.[1][2]

| Dye | Form | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| LD01 | Leuco | MEK | < 350 | - |

| Colored (with TFA) | MEK | 604 | 2.2 x 10⁴ | |

| LD02 | Leuco | MEK | < 350 | - |

| Colored (with TFA) | MEK | 608 | 1.4 x 10⁴ |

Table 1: Spectroscopic properties of red-absorbing this compound leuco dyes LD01 and LD02 in methyl ethyl ketone (MEK). Data sourced from ACS Omega.[1][2]

Conclusion

The synthesis of red-absorbing this compound leuco dyes is a rapidly advancing field with significant potential for various scientific and technological applications. The synergy between computational screening and targeted organic synthesis allows for the efficient design and development of novel dyes with tailored spectroscopic properties. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals seeking to work with these versatile molecules. Further research into new molecular scaffolds and functionalization strategies will continue to push the boundaries of absorption wavelengths and performance characteristics of this compound leuco dyes.

References

- 1. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Halochromism in Fluoran-Based Dye Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data related to halochromism in fluoran-based dye systems. This compound dyes, a class of leuco dyes, are notable for their ability to switch between a colorless (leuco) and a colored state in response to changes in pH. This phenomenon, known as halochromism, is pivotal in a variety of applications, including carbonless copy paper, thermal printing, and increasingly, in advanced applications such as drug delivery and biological imaging.[1][2][3]

The Core Mechanism: Lactone Ring-Opening and Closing

The halochromism of this compound-based dyes is governed by a reversible equilibrium between a colorless lactone form and a colored, zwitterionic quinoid form.[4][5] This transformation is primarily triggered by changes in the acidity of the environment.[4]

-

In a neutral or alkaline environment, the dye exists predominantly in its closed-ring, lactone form. In this state, the π-electron system of the xanthene moiety is interrupted by a spiro carbon, resulting in a lack of extended conjugation and thus no significant absorption of visible light, rendering the compound colorless.[4][6]

-

In an acidic environment, the lactone ring undergoes protonation, leading to its opening. This structural change results in the formation of a highly conjugated, planar quinoid structure.[4] This extended π-system is capable of absorbing light in the visible spectrum, leading to the appearance of intense color.[1][4] The specific color depends on the molecular structure of the dye, particularly the substituents on the xanthene core.[2] The process is reversible; upon the removal of the acidic stimulus (e.g., through the addition of a base), the molecule reverts to its colorless lactone form.[4]

Signaling Pathway Diagram

References

- 1. Design and Synthesis of Red-Absorbing this compound Leuco Dyes Supported by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of this compound Leuco Dyes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leuco dye - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Fluoran-Based Fluorescent Probe for Selective Copper Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element involved in a myriad of physiological and pathological processes.[1] Dysregulation of copper homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer. Consequently, the development of sensitive and selective methods for the detection of copper ions (Cu²⁺) in biological and environmental systems is of paramount importance.[2][3] Fluoran-based fluorescent probes have emerged as a promising tool for this purpose, offering high sensitivity, selectivity, and the ability for real-time imaging in living cells.[2][4]

These probes typically operate on a "turn-on" fluorescence mechanism. In the absence of Cu²⁺, the this compound molecule exists in a non-fluorescent, colorless spirolactone or spirolactam form. The presence of Cu²⁺ induces a structural change, promoting the ring-opening of this spiro-moiety. This transformation results in the formation of a highly conjugated and fluorescent xanthone structure, leading to a significant increase in fluorescence intensity and often a visible color change.[1][4][5] This document provides detailed application notes and protocols for the use of a representative this compound-based probe for the selective detection of copper ions.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the detection of Cu²⁺ ions by this compound-based probes involves a metal-ion-induced structural transformation that "switches on" the fluorescence. The general experimental workflow encompasses probe preparation, incubation with the sample, and subsequent fluorescence measurement or imaging.

References

- 1. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]

- 2. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A this compound-Based Cu2+-Selective Fluorescent Probe and its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of Fluoran Dyes in Biological Imaging: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluoran Dyes in Biological Imaging

This compound dyes are a class of leuco dyes that have garnered significant interest in the field of biological imaging due to their unique "off-on" switching mechanism. In their non-fluorescent, colorless state, they exist in a closed spirolactone or spirolactam ring form. Specific environmental triggers, such as the presence of metal ions or changes in pH, can induce a structural transformation to an open, highly conjugated, and fluorescent form. This switchable fluorescence makes them excellent candidates for developing highly sensitive and selective probes for various biological analytes and processes. Their applications are expanding, particularly in live-cell imaging, where minimizing background fluorescence is crucial for achieving a high signal-to-noise ratio.

Application Notes

Detection of Metal Ions in Living Cells

This compound-based probes have been successfully designed for the selective detection of biologically important metal ions. A notable example is the development of probes for copper (Cu²⁺). These probes typically incorporate a chelating moiety that, upon binding to the target ion, triggers the ring-opening of the spirolactam structure, leading to a significant increase in fluorescence intensity.

Key Features:

-

High Selectivity and Sensitivity: Probes can be engineered to be highly selective for a specific metal ion, allowing for its detection even in the complex intracellular environment.

-

"Turn-On" Fluorescence: The inherent "off-on" mechanism minimizes background signal, leading to a high signal-to-noise ratio.

-

Live-Cell Compatibility: Many this compound-based probes exhibit low cytotoxicity and good cell permeability, making them suitable for imaging dynamic processes in living cells.

pH Sensing in Cellular Compartments

The fluorescence of certain this compound derivatives is sensitive to pH changes. This property can be exploited to develop probes for monitoring pH in specific cellular organelles, such as lysosomes or mitochondria. The acidic or basic environment can protonate or deprotonate specific functional groups on the dye, leading to the opening or closing of the spirolactone ring and a corresponding change in fluorescence.

Key Features:

-

Ratiometric Imaging: By designing probes with pH-dependent shifts in their excitation or emission spectra, ratiometric imaging can be performed, providing a more quantitative measure of pH that is independent of probe concentration.

-

Targeted Localization: By incorporating specific targeting moieties, these pH-sensitive this compound probes can be directed to particular subcellular compartments.

Photoactivatable and Photoswitchable Probes

The spirolactone/spirolactam equilibrium of this compound dyes can also be manipulated by light. This has led to the development of photoactivatable and photoswitchable probes. In their "caged" form, the dye is non-fluorescent. Upon irradiation with a specific wavelength of light, the cage is removed, and the dye becomes fluorescent. This allows for precise spatial and temporal control over fluorescence activation, which is highly advantageous for tracking cellular dynamics and for super-resolution microscopy techniques.

Key Features:

-

Spatiotemporal Control: Fluorescence can be turned on at a specific time and in a specific region of interest within a cell.

-

Super-Resolution Imaging: The ability to control the number of fluorescent molecules at any given time is a key requirement for techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM).

Data Presentation: Photophysical Properties of Selected this compound and Related Dyes

| Dye/Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Target/Application | Reference |

| FLACu | ~488 | 560-660 | Not Reported | Not Reported | Cu²⁺ detection | [1] |

| LD01 (colored form) | 604 | Not Reported | ~2.2 x 10⁴ | Not Reported | Red-absorbing leuco dye | [2][3] |

| LD02 (colored form) | 608 | Not Reported | ~1.4 x 10⁴ | Not Reported | Red-absorbing leuco dye | [2][3] |

| Fluorescein (in ethanol) | 490 | 514 | 76,900 | 0.93 | General fluorescent label | [4] |

| Rhodamine B (in ethanol) | 554 | 580 | 110,000 | 0.31 | General fluorescent label | [5] |

Note: The photophysical properties of this compound dyes are often highly dependent on their environment (e.g., solvent, pH, presence of target analyte). The data presented here are under specific reported conditions and may vary.

Experimental Protocols

Protocol 1: Detection of Intracellular Copper Ions using a this compound-Based Probe (e.g., FLACu)

This protocol provides a general guideline for staining and imaging live cells to detect intracellular Cu²⁺ using a this compound-based fluorescent probe.

Materials:

-

This compound-based Cu²⁺ probe (e.g., FLACu)

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Copper(II) chloride (CuCl₂) solution (e.g., 1 mM stock in water)

-

Dimethyl sulfoxide (DMSO)

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~560-660 nm)

Procedure:

-

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-70% confluency.

-

-

Probe Preparation:

-

Prepare a stock solution of the this compound-based probe (e.g., 1 mM FLACu in DMSO).

-

On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final working concentration (e.g., 5 µM). Vortex briefly to ensure complete dissolution.

-

-

Cell Staining:

-

Wash the cultured cells twice with pre-warmed PBS (pH 7.4).

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the CO₂ incubator. The optimal incubation time may need to be determined empirically.

-

-

Copper Treatment (Positive Control):

-

For a positive control, prepare a separate dish of stained cells.

-

After the initial incubation with the probe, add CuCl₂ solution to the medium to a final concentration of 10-50 µM.

-

Incubate for an additional 30 minutes at 37°C.

-

-

Washing:

-

Remove the staining medium (and copper-containing medium for the positive control).

-

Wash the cells three times with pre-warmed PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed serum-free DMEM or a suitable imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

Acquire images using the appropriate filter set (e.g., excitation at 488 nm and emission collection between 560 nm and 660 nm).

-

Use identical imaging parameters (e.g., exposure time, laser power) for both control and copper-treated cells to allow for accurate comparison of fluorescence intensity.

-

Protocol 2: General Live-Cell Imaging with a this compound-Based Probe

This protocol provides a general workflow for labeling and imaging live cells with a generic cell-permeable this compound dye.

Materials:

-

Cell-permeable this compound dye

-

Appropriate cell line

-

Complete cell culture medium

-

Live-cell imaging solution (e.g., phenol red-free medium, Hanks' Balanced Salt Solution with calcium and magnesium)

-

Glass-bottom dishes or chamber slides

-

Confocal or widefield fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or chamber slides 24-48 hours prior to imaging to achieve the desired confluency.

-

-

Staining Solution Preparation:

-

Prepare a stock solution of the this compound dye in DMSO.

-

Dilute the stock solution in pre-warmed complete cell culture medium or live-cell imaging solution to the final working concentration. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.

-

-

Cell Staining:

-

Remove the culture medium and wash the cells once with pre-warmed live-cell imaging solution.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The incubation time will vary depending on the specific probe.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging solution to the cells.

-

Place the dish on the microscope stage within the pre-warmed and humidified environmental chamber.

-

Allow the cells to equilibrate for at least 10-15 minutes before starting image acquisition.

-

Use the appropriate laser lines and emission filters for the specific this compound dye.

-

To minimize phototoxicity, use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.

-

For time-lapse imaging, define the imaging intervals and total duration based on the biological process being studied.

-

Mandatory Visualizations

Caption: Signaling pathway of a this compound-based "off-on" fluorescent probe.

Caption: Experimental workflow for live-cell imaging with this compound dyes.

References

Application Notes and Protocols: Development of Fluoran-Based Chemosensors for Heavy Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of heavy metal ions is of paramount importance in environmental monitoring, food safety, and clinical diagnostics due to their inherent toxicity even at trace levels. Fluoran-based chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and often a visual colorimetric response. These sensors typically operate on a "turn-on" fluorescence or colorimetric mechanism involving the opening of a non-fluorescent, colorless spirolactone or spirolactam ring in the presence of a target metal ion. This structural change to an extended π-conjugated system results in a pronounced optical signal. This document provides detailed application notes and experimental protocols for the development and utilization of this compound-based chemosensors for the detection of various heavy metal ions.

Signaling Pathway and Experimental Workflow

The general mechanism for a this compound-based chemosensor involves a metal-ion-induced ring opening of the spirolactone or spirolactam moiety. This process is illustrated below, followed by a typical experimental workflow for sensor application.

Caption: General signaling pathway of a this compound-based chemosensor.

Caption: A typical experimental workflow for utilizing this compound-based chemosensors.

Performance of this compound-Based Chemosensors for Heavy Metal Ions

The following table summarizes the performance of several recently developed this compound-based (including rhodamine derivatives) chemosensors for various heavy metal ions.

| Sensor Name/Type | Target Ion | Limit of Detection (LOD) | pH Range | Solvent System | Response Time | Reference |

| RhB-DCT | Fe³⁺ | Not Specified | 4.0 - 13.0 | Ethanol/Water (5:5 v/v) | Not Specified | [1] |

| FLACu | Cu²⁺ | 35.4 nM | 5.0 - 9.0 | Not Specified | Not Specified | [2] |

| OAHP | Cu²⁺ | 18 nM | Not Specified | Not Specified | Not Specified | [2] |

| Rhodamine Derivative | Hg²⁺ | 30 nM | 7.24 | H₂O/CH₃CH₂OH (50%) | Not Specified | [3] |

| R1 (Rhodamine B Hydrazone) | Cu²⁺ | 0.201 µM | 7.40 | CH₃CN/HEPES (5:5 v/v) | < 1 minute | [4] |

| Rhodamine B Hydrazide Derivative | Fe³⁺ | 4.63 nM | Not Specified | Not Specified | Not Specified | [5][6] |

| Rhodamine B Hydrazide Derivative | Cu²⁺ | 526.4 nM | Not Specified | Not Specified | Not Specified | [5][6] |

| Rhodamine-morpholine probe | Hg²⁺ | 4.8 µM | Not Specified | Not Specified | 1-2 minutes | [5][6] |

| RBLY | Hg²⁺ | 0.34 µM | Not Specified | EtOH/H₂O (1:5 v/v) | Not Specified | [7] |

| REHBA | Pb²⁺ | 0.73 µM | Not Specified | Not Specified | Not Specified | [7] |

| Rhodamine-based sensor (HL-CHO) | Cr³⁺ | 15.80 nM | Not Specified | Not Specified | Not Specified | [7] |

| This compound Dye 5 | Fe²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound-Based Hydrazide Chemosensor

This protocol describes the synthesis of a rhodamine B hydrazide derivative, a common precursor for many this compound-based chemosensors.

Materials:

-

Rhodamine B

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Dissolve Rhodamine B in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture with stirring for a specified time (typically several hours, monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is rhodamine B hydrazide, which can be purified by recrystallization or column chromatography.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This rhodamine B hydrazide can then be reacted with various aldehydes or other molecules to create specific chemosensors for different metal ions.[4]

Protocol 2: General Procedure for Metal Ion Detection

Materials:

-

Synthesized this compound-based chemosensor

-

Stock solutions of various metal ions (e.g., nitrates or chlorides in deionized water)

-

Buffer solution of desired pH (e.g., HEPES, PBS)

-

Organic solvent (e.g., acetonitrile, ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometry)

-

Micropipettes

Procedure:

-

Preparation of Sensor Solution: Prepare a stock solution of the chemosensor in a suitable organic solvent (e.g., 1 mM in acetonitrile).

-

Preparation of Metal Ion Solutions: Prepare stock solutions of a wide range of metal ions (e.g., 10 mM in deionized water).

-

Spectroscopic Measurements:

-

In a cuvette, place a specific volume of the buffer solution and organic solvent to achieve the desired solvent ratio (e.g., 5:5 v/v acetonitrile/water).

-

Add a small aliquot of the sensor stock solution to reach the final desired concentration (e.g., 10 µM).

-

Record the initial UV-Vis absorption and fluorescence emission spectra. This will serve as the baseline.

-

Add a specific amount of the target metal ion stock solution to the cuvette, mix well, and allow for the reaction to stabilize (typically a few minutes).

-

Record the UV-Vis and fluorescence spectra again. A color change may also be observed visually.

-

-

Selectivity Study: Repeat step 3 with a variety of other metal ions at the same concentration to assess the selectivity of the sensor.

-